Cas no 1361566-01-9 (3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde)

3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde
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- Inchi: 1S/C12H5Cl3FNO/c13-7-2-8(12(15)9(14)3-7)6-1-10(16)11(5-18)17-4-6/h1-5H
- InChI Key: HBRHDRXLWRGTIM-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1C1C=NC(C=O)=C(C=1)F)Cl)Cl
Computed Properties
- Exact Mass: 302.942075 g/mol
- Monoisotopic Mass: 302.942075 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 304.5
- Topological Polar Surface Area: 30
- XLogP3: 4.3
3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013031127-1g |
3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde |
1361566-01-9 | 97% | 1g |
1,504.90 USD | 2021-06-22 | |
Alichem | A013031127-250mg |
3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde |
1361566-01-9 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
Alichem | A013031127-500mg |
3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde |
1361566-01-9 | 97% | 500mg |
831.30 USD | 2021-06-22 |
3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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3. Book reviews
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde
Introduction to 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde (CAS No. 1361566-01-9)
3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1361566-01-9, features a unique structural framework that combines a picolinaldehyde moiety with a fluorinated and trichlorophenyl substituent. Such structural characteristics make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde consists of a central benzene ring substituted with three chlorine atoms at the 2, 3, and 5 positions, flanked by a fluorine atom at the 3-position and an aldehyde group at the 1-position of the picoline ring. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of both fluorine and chlorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug design.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles. The incorporation of fluorine into pharmaceutical molecules often leads to increased metabolic stability and reduced susceptibility to enzymatic degradation. Similarly, chlorine substituents can modulate the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological receptors. The combination of these elements in 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde suggests potential applications in the design of small-molecule inhibitors and activators for various therapeutic pathways.
One of the most compelling aspects of this compound is its potential role in oncology research. The structural features of 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde align well with known pharmacophores that target kinases and other enzymes involved in cancer cell proliferation. Recent studies have demonstrated that fluorinated aromatic compounds can exhibit potent inhibitory effects on tyrosine kinases, which are frequently overexpressed in tumor cells. The aldehyde group in this molecule also provides a site for further functionalization, allowing researchers to tailor its properties for specific biological targets.
Furthermore, the compound has shown promise in preclinical studies as a modulator of inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. The ability of 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde to interact with inflammatory mediators has been explored in several in vitro assays. These studies suggest that it may inhibit the production of pro-inflammatory cytokines by modulating key signaling cascades such as NF-κB and MAPK. Such findings highlight its potential as a lead compound for developing anti-inflammatory therapies.
The synthesis of 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde presents unique challenges due to its complex structural requirements. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Modern techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have enabled chemists to construct the desired framework efficiently. These methodological improvements have not only facilitated access to this compound but also opened up new avenues for exploring related analogs with potentially enhanced biological activity.
In conclusion, 3-Fluoro-5-(2,3,5-trichlorophenyl)picolinaldehyde (CAS No. 1361566-01-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications for fluorinated aromatic compounds, this molecule is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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